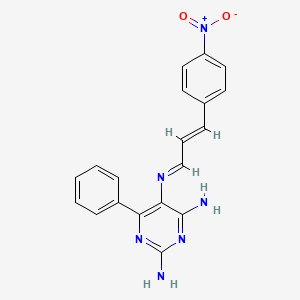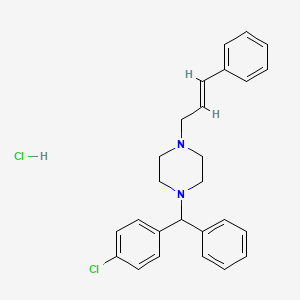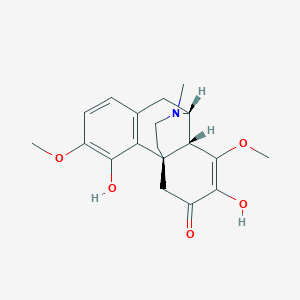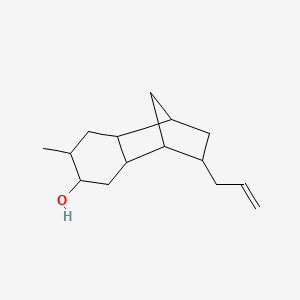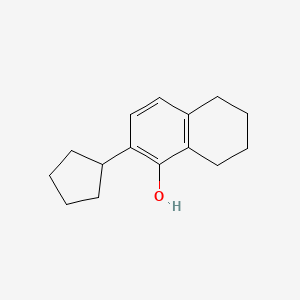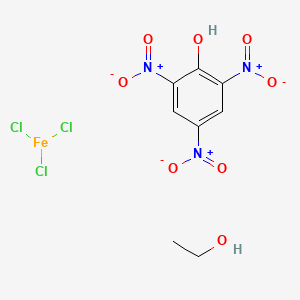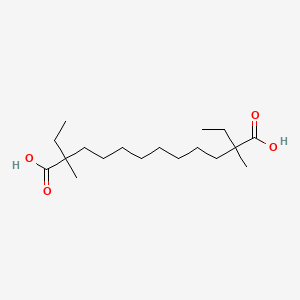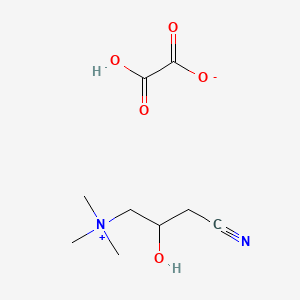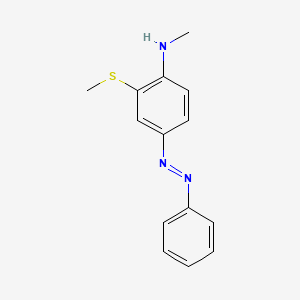
4,4',4''-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is a complex organic compound with the molecular formula C75H135NO12 and a molecular weight of 1242.9 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups and a long carbon chain. It is primarily used in specialized chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of nitrilotri(propylene), which is then reacted with hydrogen 2-octadecenylsuccinate under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. Quality control measures are implemented at various stages of the production process to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 4,4’,4’'-(Nitrilotri(ethylene)) hydrogen 2-octadecenylsuccinate
- 4,4’,4’'-(Nitrilotri(butylene)) hydrogen 2-octadecenylsuccinate
Uniqueness
4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .
特性
CAS番号 |
94247-49-1 |
|---|---|
分子式 |
C75H135NO12 |
分子量 |
1242.9 g/mol |
IUPAC名 |
4-[(E)-20-[bis[(E)-21-(3-carboxypropanoyloxy)henicos-19-en-2-yl]amino]henicos-2-enoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C75H135NO12/c1-67(55-49-43-37-31-25-19-13-7-4-10-16-22-28-34-40-46-52-64-86-73(83)61-58-70(77)78)76(68(2)56-50-44-38-32-26-20-14-8-5-11-17-23-29-35-41-47-53-65-87-74(84)62-59-71(79)80)69(3)57-51-45-39-33-27-21-15-9-6-12-18-24-30-36-42-48-54-66-88-75(85)63-60-72(81)82/h46-48,52-54,67-69H,4-45,49-51,55-66H2,1-3H3,(H,77,78)(H,79,80)(H,81,82)/b52-46+,53-47+,54-48+ |
InChIキー |
YWFKYYWIQJTBLU-IXYBIWAUSA-N |
異性体SMILES |
CC(N(C(CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C)C(CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O |
正規SMILES |
CC(CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)N(C(C)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)C(C)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


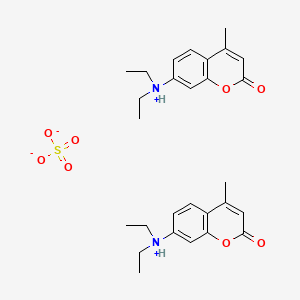

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
